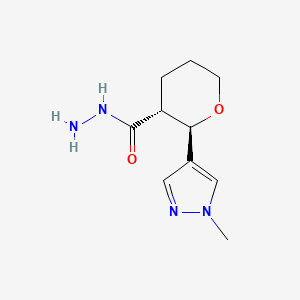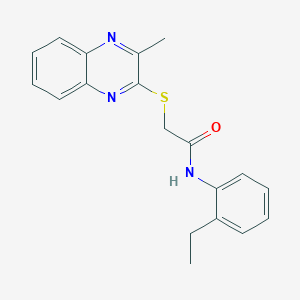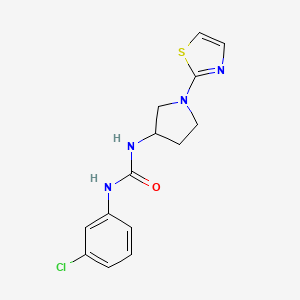![molecular formula C12H9N5O3S2 B2895609 3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-81-7](/img/structure/B2895609.png)
3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their diverse pharmacological activities, including cytotoxic activity . Triazolotriazines are another class of heterocyclic compounds that contain a triazole ring fused with a triazine ring . They also have a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or other sulfur-containing compounds . The synthesis of triazolotriazines is not well-documented, but it likely involves multi-step reactions involving triazole and triazine precursors .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles and triazolotriazines is defined by their heterocyclic rings. The ability of these compounds to form hydrogen bonds and make specific interactions with different target receptors is a key feature of their molecular structure .Chemical Reactions Analysis
1,3,4-Thiadiazoles can undergo a variety of chemical reactions due to the presence of reactive nitrogen and sulfur atoms in their ring structure . The chemical reactivity of triazolotriazines is less well-studied, but they likely also exhibit diverse reactivity due to their heterocyclic nature .Applications De Recherche Scientifique
Cytotoxic Activity
1,3,4-Thiadiazole derivatives have been studied for their cytotoxic properties, particularly in relation to cancer research. The nature of substituents on the phenyl ring of these compounds is crucial for their activity. They can induce growth inhibition followed by apoptosis in cancer cells, making them potential candidates for anticancer agents .
Antimicrobial Activity
These derivatives also exhibit antimicrobial properties. The design and synthesis of new 1,3,4-thiadiazole compounds often aim to explore their effectiveness against various microbial strains. This makes them valuable in the development of new antimicrobial agents .
Molecular Dynamics Simulations
The compound’s structure allows it to be used in molecular force fields for simulations of biomolecular systems. This is crucial in the study of biomolecule-ligand complexes and structure-based drug design .
Free Energy Calculations
In computational chemistry and drug design, free energy calculations are essential. 1,3,4-Thiadiazole derivatives can be used in these calculations to predict the stability and affinity of drug candidates .
Structure-Based Drug Design
The detailed molecular structure of these compounds aids in refining x-ray crystal complexes and optimizing ligand interactions within target proteins, which is a key step in structure-based drug design .
Antioxidant Properties
Some 1,3,4-thiadiazole derivatives have shown potent antioxidant properties. They can protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
MDPI - Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives Springer - Synthesis and biological evaluation of new 1,3,4-thiadiazole ATB - Molecular Dynamics or Monte Carlo simulations
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, a class to which this compound belongs, have the ability to disrupt processes related to dna replication .
Mode of Action
The compound interacts with its targets by inhibiting the replication of both bacterial and cancer cells
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA replication, given its ability to inhibit this process . The downstream effects of this disruption could include halted cell growth and proliferation, particularly in bacterial and cancer cells .
Pharmacokinetics
The compound’s molecular formula is c 12 h 9 n 5 o 3 s 2, and it has an average mass of 335362 Da . These properties may influence its pharmacokinetics, including its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely to include disruption of DNA replication processes, leading to inhibited growth and proliferation of bacterial and cancer cells .
Propriétés
IUPAC Name |
3-methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3S2/c1-7-10(18)16-11(14-13-7)22-12(15-16)21-6-8-3-2-4-9(5-8)17(19)20/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDKIBDCCQZXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide](/img/structure/B2895529.png)

![(Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2895534.png)

![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2895536.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2895541.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-b]pyridine-6-carboxylate;hydrochloride](/img/structure/B2895544.png)

![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2895547.png)

![3-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrrolidin-2-one](/img/structure/B2895549.png)